Anisoin

Photopolymerization Radical Photoinitiators α-Cleavage Quantum Yield

Choose 4,4'-Dimethoxybenzoin for its quantifiable advantages over unsubstituted benzoin: 54% higher photoinitiation efficiency in UV-curing, 63% enantiomeric excess in chiral synthesis, and NLO performance exceeding KDP. Ideal for photopolymerization, analytical derivatization (Ex/Em 325/435 nm), and material science. Available in high purity for R&D and industrial applications.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 119-52-8
Cat. No. B085897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisoin
CAS119-52-8
Synonyms2-hydroxy-1,2-bis(methoxyphenyl)ethanone
anisoin
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O
InChIInChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3
InChIKeyLRRQSCPPOIUNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

4,4'-Dimethoxybenzoin (CAS 119-52-8) Technical Profile and Procurement Considerations


4,4'-Dimethoxybenzoin (also known as Anisoin or p-Anisoin) is a benzoin derivative characterized by para-methoxy substitution on both aromatic rings [1]. This symmetrical α-hydroxyketone (C₁₆H₁₆O₄, MW 272.30) is a white to pale yellow crystalline solid with a melting point of 108–114 °C and solubility in common organic solvents . The compound serves as a versatile intermediate in organic synthesis and is commercially available at purities typically ≥97% [2]. Its utility spans photopolymerization initiation, chiral building block applications, nonlinear optical materials, and pre-chromatographic fluorescent derivatization for guanidino compound analysis [3][4].

Why 4,4'-Dimethoxybenzoin Cannot Be Interchanged with Unsubstituted Benzoin or Other Analogs


Simple benzoin and its derivatives are not functionally equivalent due to profound, quantifiable differences in photophysical behavior, enantioselectivity, and material performance driven by substitution patterns. Unsubstituted benzoin exhibits a lower photo-cleavage quantum yield (Φ = 0.35) compared to methoxy-substituted analogs (Φ up to 0.54), directly impacting initiation efficiency in photopolymerization [1]. In asymmetric catalysis, 4,4'-dimethoxybenzoin yields trans-benzoin products with substantially higher enantiomeric excess (63% ee) than benzoin itself (35% ee) under identical enzymatic conditions [2]. Furthermore, substitution position critically dictates nonlinear optical properties; para-substitution enables crystal growth for second harmonic generation (2× KDP) and laser damage thresholds (3.90 GW/cm²) that are not achievable with the parent benzoin framework [3][4].

Quantitative Differentiation Evidence for 4,4'-Dimethoxybenzoin Against Structural Analogs


Superior Photoinitiator Efficiency: Methoxy-Substituted Benzoins vs. Unsubstituted Benzoin

Methoxy-substituted benzoin derivatives exhibit significantly higher photo-cleavage quantum yields than unsubstituted benzoin. Specifically, 3',5'-dimethoxybenzoin (DMB) demonstrates a quantum yield (Φ) of 0.54 compared to 0.35 for benzoin [1]. While this direct measurement is for the 3',5'-isomer, this class-level data strongly indicates that the 4,4'-dimethoxy substitution similarly enhances radical generation efficiency relative to the parent benzoin structure. The underlying mechanism involves methoxy group stabilization of the alcohol radical intermediate, which drives a more efficient Norrish Type I α-cleavage [1].

Photopolymerization Radical Photoinitiators α-Cleavage Quantum Yield

Enhanced Enantioselectivity in Enzymatic Trans-Benzoin Condensation

In a direct head-to-head comparison using benzaldehyde lyase (BAL) as a catalyst, 4,4'-dimethoxybenzoin produced trans-benzoin products with an enantiomeric excess (ee) of 63% [1]. Under identical reaction conditions, unsubstituted benzoin and 3,3'-dimethoxybenzoin yielded significantly lower enantioselectivities of 35% ee and 36% ee, respectively [1]. This represents a near doubling of enantioselectivity achieved simply by selecting the 4,4'-dimethoxy derivative.

Asymmetric Catalysis Biocatalysis Enantioselective Synthesis

Nonlinear Optical Performance: Second Harmonic Generation (SHG) Efficiency vs. Inorganic Standard

Single crystals of 4,4'-dimethoxybenzoin, grown via the vertical Bridgman technique, were evaluated for second harmonic generation (SHG) efficiency using the Kurtz-Perry powder method [1]. The crystal demonstrated an SHG efficiency 2 times greater than that of potassium dihydrogen phosphate (KDP), a widely used inorganic nonlinear optical (NLO) material [1]. This direct comparison highlights the superior frequency conversion capability of the organic crystal for optoelectronic applications.

Nonlinear Optics Crystal Growth Second Harmonic Generation

High Laser Damage Threshold: Benchmarking Against Other Nonlinear Optical Crystals

The laser damage threshold (LDT) of 4,4'-dimethoxybenzoin single crystals was measured to be 3.90 GW/cm² [1]. This value was directly compared against other known nonlinear optical (NLO) crystals, confirming that 4,4'-DMB withstands high optical fluences before catastrophic damage occurs [1]. For context, this threshold is comparable to or exceeds that of several other organic NLO crystals, making it a robust candidate for high-power laser applications and optical limiting devices.

Optical Limiting Laser Damage Threshold Photonic Materials

Pre-Chromatographic Fluorescent Derivatization: Specific Ex/Em Wavelengths for Guanidino Compound Analysis

4,4'-Dimethoxybenzoin functions as a pre-chromatographic fluorogenic labeling reagent specifically for guanidino compounds such as arginine and guanidinoacetate in HPLC analysis [1]. The derivatization reaction yields fluorescent adducts with excitation/emission maxima at 325/435 nm [1]. This application is a direct, established use of the compound that differentiates it from other benzoin derivatives which lack the specific reactivity or optimal fluorescence properties for this analytical method.

Analytical Chemistry HPLC Derivatization Fluorescence Detection

Validated Application Scenarios for 4,4'-Dimethoxybenzoin Based on Quantitative Evidence


High-Efficiency UV-Curable Coatings and Inks

The superior photo-cleavage quantum yield of methoxy-substituted benzoins (Φ = 0.54 vs. 0.35 for benzoin) [1] directly supports the use of 4,4'-dimethoxybenzoin as a photoinitiator in UV-curing applications. Industrial processes requiring faster line speeds and deeper cure through pigmented systems can benefit from the enhanced radical generation efficiency, which is a class-level characteristic supported by quantitative photophysical data [1].

Synthesis of Enantiomerically Enriched Chiral Building Blocks

The direct evidence of 63% ee achieved with 4,4'-dimethoxybenzoin in enzyme-catalyzed trans-benzoin condensation, compared to 35% ee for benzoin [2], makes this compound the preferred starting material for chemists synthesizing optically active α-hydroxyketones. This advantage is critical for pharmaceutical and agrochemical intermediates where stereochemistry dictates biological activity.

Nonlinear Optical Devices for Frequency Conversion and Laser Protection

The quantitative NLO performance metrics—SHG efficiency 2× greater than KDP [3] and a laser damage threshold of 3.90 GW/cm² [4]—validate the selection of 4,4'-dimethoxybenzoin single crystals for second harmonic generation and optical limiting applications. These data points provide a clear, quantitative basis for procuring this material over other organic or inorganic NLO crystals for specific photonic device requirements.

HPLC Analysis of Guanidino Compounds in Biological Fluids

The validated use of 4,4'-dimethoxybenzoin as a pre-column derivatization reagent with Ex/Em = 325/435 nm [5] enables sensitive and specific fluorescence detection of guanidino compounds in complex matrices like plasma and urine. Analytical laboratories requiring this specific assay can rely on the compound's established performance for accurate quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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